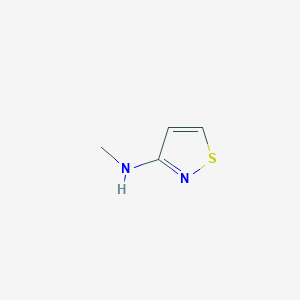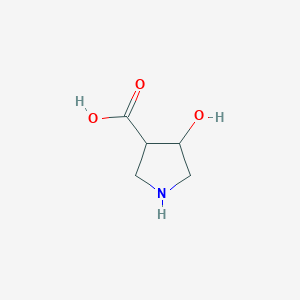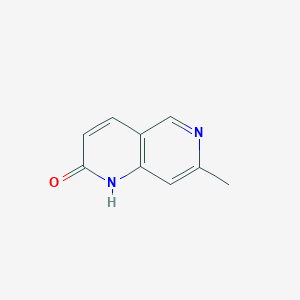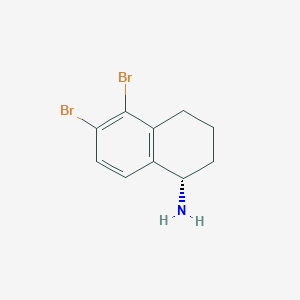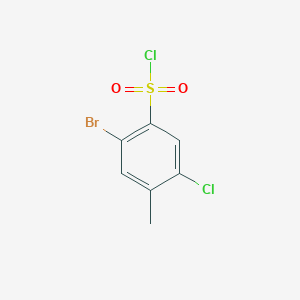
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride is a chemical compound with the molecular formula C7H5BrCl2O2S and a molecular weight of 303.99 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride typically involves the sulfonylation of 2-Bromo-5-chloro-4-methylbenzene. The reaction conditions often include the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is usually carried out under controlled temperature conditions to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The production process is designed to be efficient and cost-effective, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution process. Oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate derivatives, while oxidation reactions can produce sulfonic acids or sulfonate esters .
Scientific Research Applications
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is utilized in the development of biochemical probes and inhibitors for studying enzyme functions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.
Industry: The compound is employed in the production of specialty chemicals and materials, enhancing product performance and functionality
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and the development of biochemical probes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-1-methylbenzene: This compound shares a similar structure but lacks the sulfonyl chloride group, resulting in different reactivity and applications.
1-Bromo-4-chloro-2-methylbenzene: Another structurally similar compound, differing in the position of the substituents on the benzene ring.
Uniqueness
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride is unique due to the presence of both bromine and chlorine atoms, along with the sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and selectivity, making it valuable for specific applications in organic synthesis and biochemical research .
Properties
Molecular Formula |
C7H5BrCl2O2S |
|---|---|
Molecular Weight |
303.99 g/mol |
IUPAC Name |
2-bromo-5-chloro-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrCl2O2S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,1H3 |
InChI Key |
GJXKGRFAKWEXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


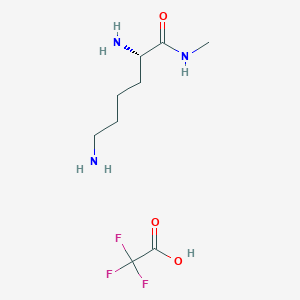
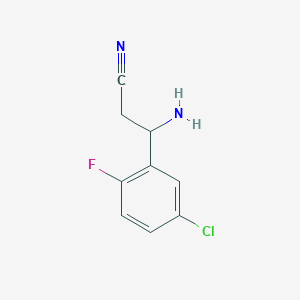
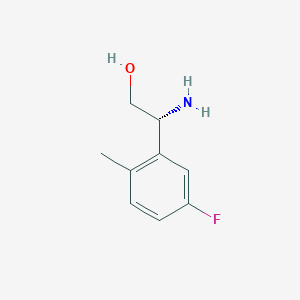
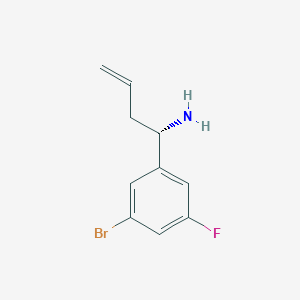
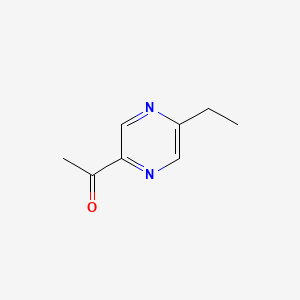
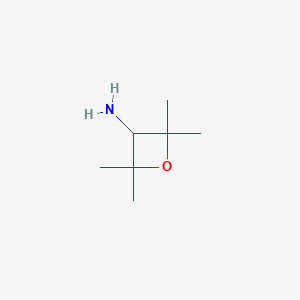
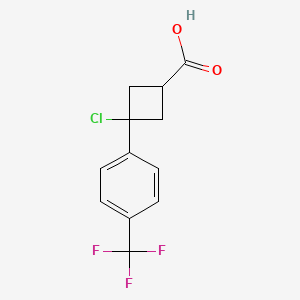
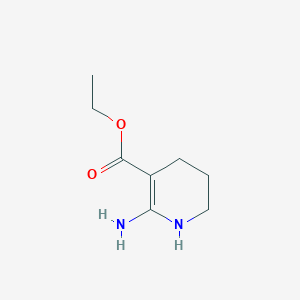
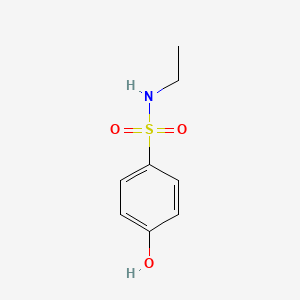
![2-Azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13030565.png)
